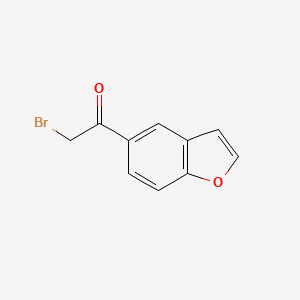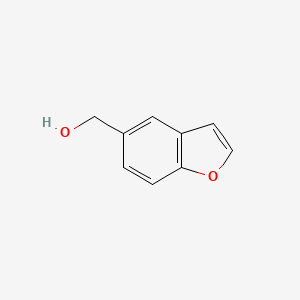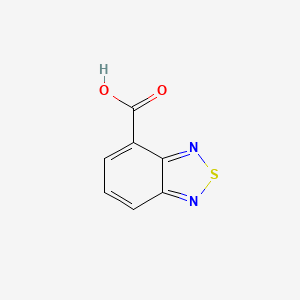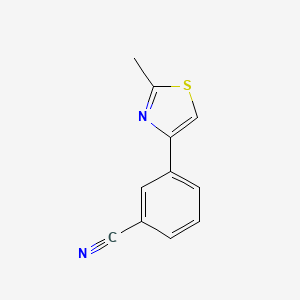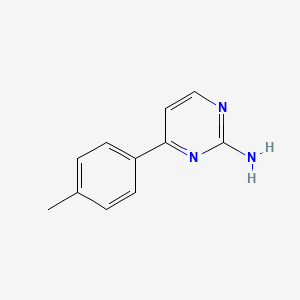
2-氨基-4-(4-甲基苯基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(4-methylphenyl)pyrimidine (2APMP) is an organic compound that can be used in a variety of scientific research applications. It is a heterocyclic compound containing nitrogen, and is found in a variety of biological molecules. This compound has been studied extensively in the laboratory, and is known to have a number of biochemical and physiological effects.
科学研究应用
治疗潜力
嘧啶类化合物,包括2-氨基-4-(4-甲基苯基)嘧啶,已显示出治疗潜力,并已获准用作治疗药物 . 它们用于多个治疗靶点 . 例如,辉瑞公司开发的乳腺癌药物帕博西尼,以及对类风湿性关节炎具有潜在活性的地尔帕莫德,都是含有嘧啶的分子 .
抗炎活性
嘧啶类化合物表现出一系列药理作用,包括抗炎 . 嘧啶类化合物的抗炎作用归因于它们对某些重要炎症介质的表达和活性的抑制作用 . 大量嘧啶类化合物表现出强大的抗炎作用 .
抗肿瘤作用
一些嘧啶类化合物已显示出良好的抗肿瘤作用。 例如,皮立特雷昔抑制二氢叶酸还原酶 (DHFR),并且在患有肉瘤的大鼠中也显示出良好的抗肿瘤作用 .
抗锥虫活性
已对 2-氨基嘧啶类化合物进行了体外活性测试,以对抗引起昏睡病的病原体,非洲锥虫罗德西亚种 .
抗疟活性
2-氨基嘧啶类化合物也已针对引起疟疾的病原体,恶性疟原虫 NF54 进行了测试 .
新型化合物的合成
2-氨基-4-(4-甲基苯基)嘧啶可用于合成新型化合物。 例如,获得 2,4-二氨基-7,8-二氢-6-(2,5-二甲氧基苄基)-5-甲基-7-氧代吡啶并[2,3-d]嘧啶,并用 N, N-二甲基甲酰胺亚硫酰氯的 1:1 复合物处理,得到预期的 7-氯-6-[(2,5-二甲氧基苯基)甲基]-5-甲基吡啶并[2,3-d]嘧啶-2,4-二胺 .
作用机制
Target of Action
2-Amino-4-(4-methylphenyl)pyrimidine, also known as 4-(p-tolyl)pyrimidin-2-amine, has been found to exhibit significant antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . Additionally, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, leading to their inhibition. The structural modifications of the compound, such as the substitutions of their amino group and of their phenyl ring, can influence these activities .
Biochemical Pathways
The biochemical pathways affected by 2-Amino-4-(4-methylphenyl)pyrimidine are those related to the life cycle of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54. By inhibiting the essential enzymes of these organisms, the compound disrupts their growth and proliferation .
Pharmacokinetics
The compound’s lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, leading to their eventual death . This results in significant antitrypanosomal and antiplasmodial activities .
Action Environment
The action of 2-Amino-4-(4-methylphenyl)pyrimidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other substances in the environment, such as proteins or other drugs, can affect the compound’s efficacy through interactions or competition for the same targets .
生化分析
Biochemical Properties
2-Amino-4-(4-methylphenyl)pyrimidine plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as dihydrofolate reductase, which is essential for DNA synthesis and repair . Additionally, this compound exhibits inhibitory effects on cAMP-phosphodiesterase, which is involved in regulating intracellular levels of cyclic AMP . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these pathways.
Cellular Effects
The effects of 2-Amino-4-(4-methylphenyl)pyrimidine on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, 2-Amino-4-(4-methylphenyl)pyrimidine influences gene expression by modulating the activity of transcription factors involved in cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Amino-4-(4-methylphenyl)pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, the compound’s interaction with dihydrofolate reductase leads to enzyme inhibition, thereby disrupting DNA synthesis . Additionally, 2-Amino-4-(4-methylphenyl)pyrimidine can modulate gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-(4-methylphenyl)pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Amino-4-(4-methylphenyl)pyrimidine remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Amino-4-(4-methylphenyl)pyrimidine vary with different dosages in animal models. At low doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
2-Amino-4-(4-methylphenyl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and xenobiotics . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, 2-Amino-4-(4-methylphenyl)pyrimidine can affect metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of 2-Amino-4-(4-methylphenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into the nucleus, where it can interact with DNA and transcription factors . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Amino-4-(4-methylphenyl)pyrimidine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular energy metabolism . Additionally, the compound’s localization to the nucleus allows it to modulate gene expression and DNA synthesis .
属性
IUPAC Name |
4-(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAVIOKUWQLSPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370696 |
Source


|
| Record name | 2-Amino-4-(4-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263276-44-4 |
Source


|
| Record name | 2-Amino-4-(4-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)
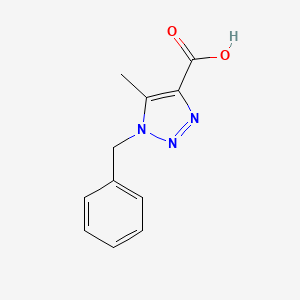


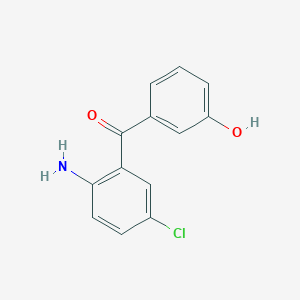
![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)
